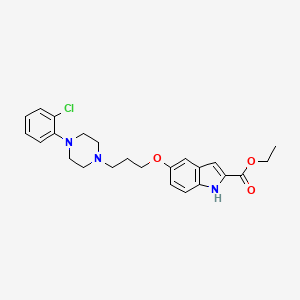
Ethyl 5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-1Hindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine moiety, which is commonly found in pharmaceuticals due to its ability to enhance the biological activity of the molecules it is part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate typically involves multiple steps. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptors targeted.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
Ethyl 5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is unique due to its specific combination of an indole core and a piperazine moiety, which may confer distinct biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C24H28ClN3O3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
ethyl 5-[3-[4-(2-chlorophenyl)piperazin-1-yl]propoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H28ClN3O3/c1-2-30-24(29)22-17-18-16-19(8-9-21(18)26-22)31-15-5-10-27-11-13-28(14-12-27)23-7-4-3-6-20(23)25/h3-4,6-9,16-17,26H,2,5,10-15H2,1H3 |
InChI Key |
SMSZLRCQJFZZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCCCN3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















